Cas no 2580190-57-2 (2-Tert-butyl-1,3-oxazole-5-sulfonamide)

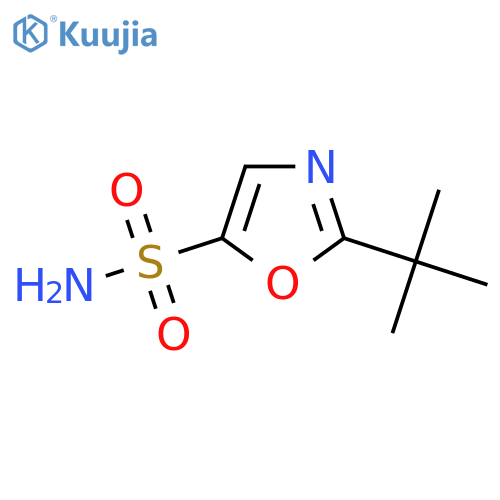

2580190-57-2 structure

商品名:2-Tert-butyl-1,3-oxazole-5-sulfonamide

2-Tert-butyl-1,3-oxazole-5-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2580190-57-2

- EN300-27734007

- 2-tert-butyl-1,3-oxazole-5-sulfonamide

- 2-Tert-butyl-1,3-oxazole-5-sulfonamide

-

- インチ: 1S/C7H12N2O3S/c1-7(2,3)6-9-4-5(12-6)13(8,10)11/h4H,1-3H3,(H2,8,10,11)

- InChIKey: GQEAMYDUXUBDGK-UHFFFAOYSA-N

- ほほえんだ: S(C1=CN=C(C(C)(C)C)O1)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 204.05686342g/mol

- どういたいしつりょう: 204.05686342g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 94.6Ų

2-Tert-butyl-1,3-oxazole-5-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27734007-10g |

2-tert-butyl-1,3-oxazole-5-sulfonamide |

2580190-57-2 | 10g |

$5159.0 | 2023-09-10 | ||

| Enamine | EN300-27734007-0.25g |

2-tert-butyl-1,3-oxazole-5-sulfonamide |

2580190-57-2 | 95.0% | 0.25g |

$1104.0 | 2025-03-19 | |

| Enamine | EN300-27734007-5g |

2-tert-butyl-1,3-oxazole-5-sulfonamide |

2580190-57-2 | 5g |

$3479.0 | 2023-09-10 | ||

| Enamine | EN300-27734007-0.05g |

2-tert-butyl-1,3-oxazole-5-sulfonamide |

2580190-57-2 | 95.0% | 0.05g |

$1008.0 | 2025-03-19 | |

| Enamine | EN300-27734007-0.5g |

2-tert-butyl-1,3-oxazole-5-sulfonamide |

2580190-57-2 | 95.0% | 0.5g |

$1152.0 | 2025-03-19 | |

| Enamine | EN300-27734007-5.0g |

2-tert-butyl-1,3-oxazole-5-sulfonamide |

2580190-57-2 | 95.0% | 5.0g |

$3479.0 | 2025-03-19 | |

| Enamine | EN300-27734007-1g |

2-tert-butyl-1,3-oxazole-5-sulfonamide |

2580190-57-2 | 1g |

$1200.0 | 2023-09-10 | ||

| Enamine | EN300-27734007-2.5g |

2-tert-butyl-1,3-oxazole-5-sulfonamide |

2580190-57-2 | 95.0% | 2.5g |

$2351.0 | 2025-03-19 | |

| Enamine | EN300-27734007-0.1g |

2-tert-butyl-1,3-oxazole-5-sulfonamide |

2580190-57-2 | 95.0% | 0.1g |

$1056.0 | 2025-03-19 | |

| Enamine | EN300-27734007-1.0g |

2-tert-butyl-1,3-oxazole-5-sulfonamide |

2580190-57-2 | 95.0% | 1.0g |

$1200.0 | 2025-03-19 |

2-Tert-butyl-1,3-oxazole-5-sulfonamide 関連文献

-

1. Synthesis of core–shell ZSM-5@meso-SAPO-34 composite and its application in methanol to aromaticsZhong-Xiang Jiang,Yue Yu,Chong-Shuai Sun,Yu-Jia Wang RSC Adv., 2015,5, 55825-55831

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

2580190-57-2 (2-Tert-butyl-1,3-oxazole-5-sulfonamide) 関連製品

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量